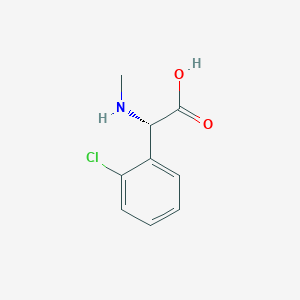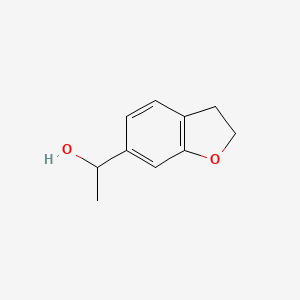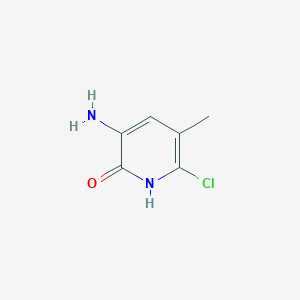
(S)-2-(2-Chlorophenyl)-2-(methylamino)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a chlorophenyl group and a methylamino group attached to an acetic acid backbone. The presence of the chiral center makes it an interesting subject for stereochemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Chiral Resolution: The racemic mixture of the amine is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the (S)-enantiomer.
Acetylation: The final step involves the acetylation of the (S)-enantiomer using acetic anhydride to produce (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid.
Industrial Production Methods
In industrial settings, the production of (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Enzymatic Resolution: Employing enzymes for the selective resolution of the chiral center.
Automated Synthesis: Implementing automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the following pathways:
Enzyme Inhibition: Inhibits the activity of certain enzymes by binding to their active sites.
Receptor Binding: Binds to specific receptors, modulating their activity and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid: The enantiomer of the compound with different stereochemical properties.
2-(2-Chlorophenyl)-2-(methylamino)propanoic acid: A structurally similar compound with a propanoic acid backbone.
2-(2-Chlorophenyl)-2-(methylamino)butanoic acid: Another analog with a butanoic acid backbone.
Uniqueness
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid is unique due to its specific chiral configuration, which imparts distinct stereochemical properties and biological activities. Its ability to selectively interact with molecular targets makes it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C9H10ClNO2 |
|---|---|
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
(2S)-2-(2-chlorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
HZZFRGVOIXDTSE-QMMMGPOBSA-N |
Isomerische SMILES |
CN[C@@H](C1=CC=CC=C1Cl)C(=O)O |
Kanonische SMILES |
CNC(C1=CC=CC=C1Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)


![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)

![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)


